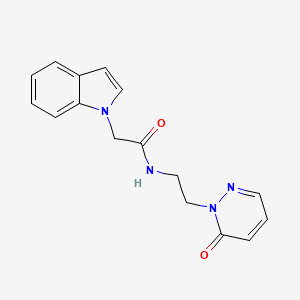
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
2-(1H-Indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a structurally complex molecule featuring an indole ring linked via an acetamide group to a pyridazinone moiety. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals, such as serotonin and tryptophan analogs . The pyridazinone ring, a six-membered heterocycle with two nitrogen atoms and a ketone group, is known to enhance binding affinity to enzymatic targets, particularly in neurology and oncology .
Propriétés
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-9-11-20-16(22)6-3-8-18-20)12-19-10-7-13-4-1-2-5-14(13)19/h1-8,10H,9,11-12H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMDDMZWAXZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a compound with the molecular formula and a molecular weight of 296.33 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and pyridazine moieties. The precise synthetic pathway is crucial for obtaining compounds with desired biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related indole derivatives showed activity against human cancer cell lines, including colon and lung cancers. These compounds were tested using the MTT assay to evaluate cytotoxicity against several tumor cell lines such as HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460M (lung carcinoma) .
| Cell Line | Compound Tested | IC50 (µM) | Activity |
|---|---|---|---|
| HT29 | This compound | TBD | Cytotoxic |
| PC3 | This compound | TBD | Cytotoxic |
| H460M | This compound | TBD | Cytotoxic |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have reported that indole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting a mechanism through which this compound may exert its effects .
Case Studies
A notable case study involved testing the compound's efficacy in an animal model of induced inflammation. The results indicated a significant reduction in paw edema in rats treated with the compound compared to controls, further supporting its anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives suggests that modifications on the indole and pyridazine rings can enhance biological activity. Research indicates that specific substitutions can improve potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Comparaison Avec Des Composés Similaires
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Pharmacological Insights
- Pyridazinone Derivatives: Compound 3 () and the target compound share a pyridazinone core, but the former’s phenyl substitution and phenethyl chain may enhance acetylcholinesterase inhibition compared to the target’s simpler ethyl linkage. Halogenation (e.g., Cl/F in Compound 23, ) can increase metabolic stability and target affinity .
- Heterocyclic Variations: Replacing pyridazinone with oxadiazole () or quinazoline (Compound 9, ) alters electronic properties and solubility, impacting drug-likeness. For instance, oxadiazole’s sulfanyl group may improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


